molecular formula C30H49N3O B12297833 1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

Cat. No.: B12297833
M. Wt: 467.7 g/mol
InChI Key: ZGALAVFQYJOLRQ-UHFFFAOYSA-N
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Description

1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[76202,7013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the tetracyclic core.

    Alkylation and acylation reactions: to introduce the methyl and ethanone groups.

    Hydrogenation reactions: to reduce double bonds and achieve the desired saturation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its complex structure could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function.

    Affecting signaling pathways: Influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]methanol
  • 1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]propane

Uniqueness

The uniqueness of 1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone lies in its specific functional groups and the arrangement of its rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H49N3O

Molecular Weight

467.7 g/mol

IUPAC Name

1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C30H49N3O/c1-18-11-22-16-28-25(23-15-27(22)29(12-18)32(4)17-23)8-7-24(31-28)14-21-10-19(2)13-30-26(21)6-5-9-33(30)20(3)34/h18-19,21-27,29-30H,5-17H2,1-4H3

InChI Key

ZGALAVFQYJOLRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC3=NC(CCC3C4CC2C(C1)N(C4)C)CC5CC(CC6C5CCCN6C(=O)C)C

Origin of Product

United States

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